molecular formula C19H20O3 B1292238 2-Acetoxy-4'-butylbenzophenone CAS No. 890098-44-9

2-Acetoxy-4'-butylbenzophenone

Cat. No. B1292238
CAS RN: 890098-44-9
M. Wt: 296.4 g/mol
InChI Key: IQBWFQOIRQIONO-UHFFFAOYSA-N
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Description

The compound 2-Acetoxy-4'-butylbenzophenone does not appear to be directly discussed in the provided papers. However, there are related compounds and reactions that can offer insights into the chemical behavior and properties that might be expected for this compound. For instance, the photochemical synthesis of related benzophenone derivatives is explored, which could suggest potential synthetic routes or stability considerations for the compound .

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions, such as the photo-Fries rearrangement, which is a method that could potentially be applied to the synthesis of this compound. For example, p-Methoxyphenyl o-acetoxybenzoate undergoes photo-Fries rearrangement to yield a related acetoxy-hydroxy-methoxybenzophenone compound . This suggests that similar photochemical methods might be applicable for synthesizing this compound.

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, the structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These techniques have confirmed the structures of various acetoxybenzophenone derivatives and their adducts, which can be crucial for understanding the molecular geometry, electronic structure, and potential reactivity of this compound .

Chemical Reactions Analysis

The chemical reactions involving acetoxybenzophenone derivatives include transacylation and cyclization reactions. For instance, the compound 2-acetoxy-2-hydroxy-5-methoxybenzophenone can undergo cyclization to form 2-methoxyxanthone . Additionally, basic hydrolysis and treatment with acetic acid of related compounds have been shown to yield various phenylpropenoic acid derivatives . These reactions provide a basis for predicting the reactivity of this compound under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For example, the stability of these compounds on silica gel and their behavior under different conditions, such as basic hydrolysis, can provide insights into their chemical stability and solubility . The crystal structures of related compounds also reveal information about their solid-state properties, such as hydrogen bonding patterns and molecular packing, which can affect their melting points, solubility, and other physical properties .

Scientific Research Applications

Environmental Analysis

  • Solid-phase extraction for hydroxylated benzophenone UV absorbers: A method involving solid-phase extraction and liquid chromatography-tandem mass spectrometry was developed to determine six derivatives of 2-hydroxybenzophenone, including 2-Acetoxy-4'-butylbenzophenone, in environmental water samples. This technique is crucial for monitoring environmental contamination by UV absorbers (Negreira et al., 2009).

Material Science

  • Reversible Thermochromic Polymeric Thin Films: Research on coordination polymers based on Copper(I)-Thiophenolates, potentially including derivatives like this compound, demonstrated their application in creating reversible luminescent thermochromic behavior in materials. These findings are significant for developing new thermally responsive materials (Troyano et al., 2018).

Chemical Synthesis

  • 2,5-Dihydro-1,3,4-oxadiazoles and Bis(heteroatom-substituted)carbenes: This study explored the synthesis and application of materials like 2,5-Dihydro-1,3,4-oxadiazoles, potentially relevant to compounds like this compound. These materials are key for generating nucleophilic carbenes, offering a pathway for synthesizing a wide range of chemical compounds (Warkentin, 2009).

Biochemical Research

  • Benzophenone derivatives in human serum: An analytical method was developed to determine benzophenone-3 and its main metabolites in human serum. This research is critical for understanding the biochemical and physiological effects of benzophenone derivatives, including those similar to this compound (Tarazona, Chisvert, & Salvador, 2013).

Polymer Science

  • Copolymerization studies: Research into the copolymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid, potentially analogous to this compound, revealed insights into the mechanism of polymer formation. This knowledge contributes to the field of polymer science, particularly in the synthesis of new polymeric materials (Han et al., 1996).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "2-Acetoxy-4’-butylbenzophenone" .

properties

IUPAC Name

[2-(4-butylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-4-7-15-10-12-16(13-11-15)19(21)17-8-5-6-9-18(17)22-14(2)20/h5-6,8-13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWFQOIRQIONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641581
Record name 2-(4-Butylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890098-44-9
Record name Methanone, [2-(acetyloxy)phenyl](4-butylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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